molecular formula C15H17ClN2O2S B6971832 5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide

5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide

Cat. No.: B6971832
M. Wt: 324.8 g/mol
InChI Key: CPQAOWPAVDFYSF-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline nucleus in this compound makes it a potential candidate for various pharmacological applications.

Properties

IUPAC Name

5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10(7-9-21(2)20)18-15(19)12-5-6-13(16)11-4-3-8-17-14(11)12/h3-6,8,10H,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQAOWPAVDFYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)C)NC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylsulfinylbutan-2-yl Group: This step involves the alkylation of the quinoline core with a suitable alkylating agent, such as 4-methylsulfinylbutan-2-yl chloride, under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including tuberculosis and cancer.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline nucleus is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. This compound may also interact with cellular receptors and proteins, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxamides: These compounds share the quinoline core and carboxamide group but differ in the substituents attached to the quinoline ring.

    4-arylthiazole-2-carboxamides: These compounds have a thiazole ring instead of a quinoline ring but share similar biological activities.

    Naphthamide Derivatives: These compounds have a naphthalene ring instead of a quinoline ring but exhibit similar pharmacological properties.

Uniqueness

5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide is unique due to the presence of the chloro group, methylsulfinylbutan-2-yl group, and quinoline nucleus, which together contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications.

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